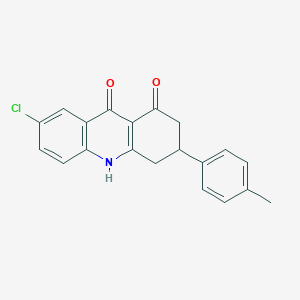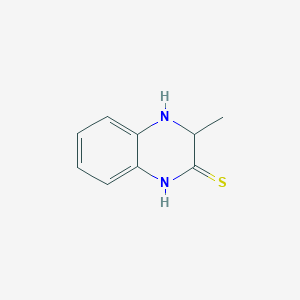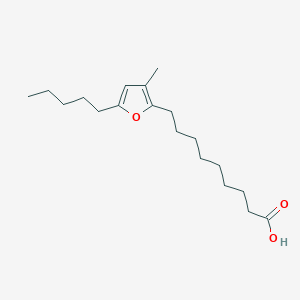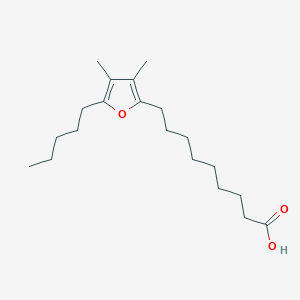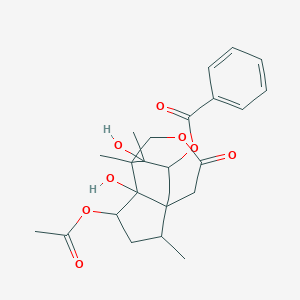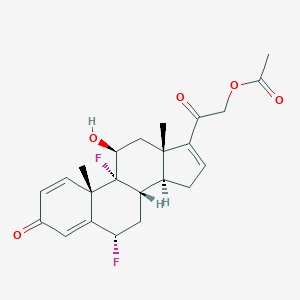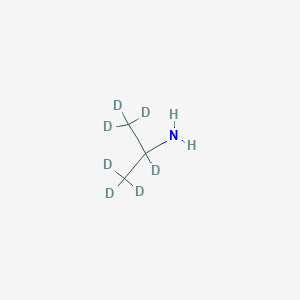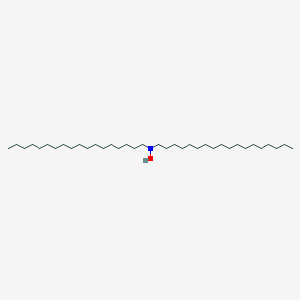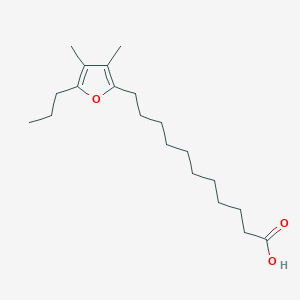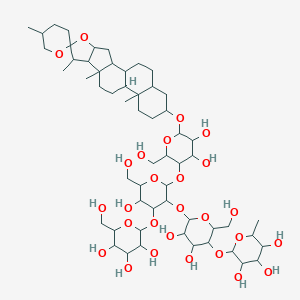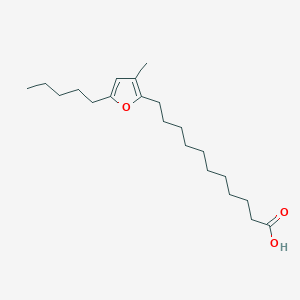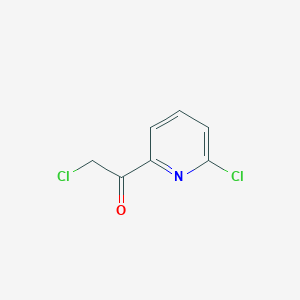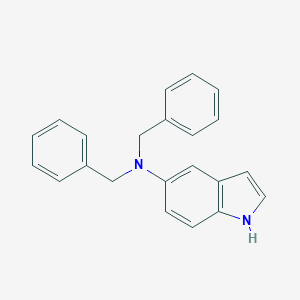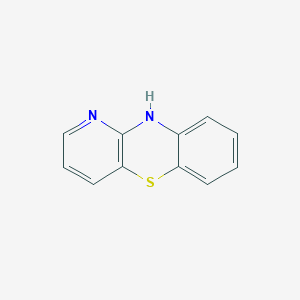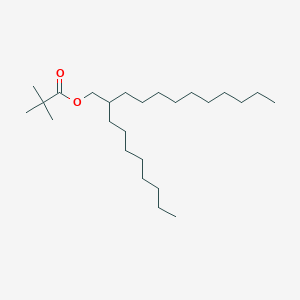
Octyldodecyl neopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyldodecyl neopentanoate is an ester that is widely used in the cosmetics and personal care industry. It is a clear, colorless liquid that is soluble in most organic solvents. Octyldodecyl neopentanoate is commonly used as an emollient, which helps to soften and smooth the skin. It is also used as a lubricant and a dispersing agent.
Mecanismo De Acción
The mechanism of action of octyldodecyl neopentanoate is not fully understood. However, it is believed to work by forming a protective barrier on the skin, which helps to prevent moisture loss and improve skin hydration. It may also help to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Octyldodecyl neopentanoate has been shown to have a number of biochemical and physiological effects. It has been shown to improve skin hydration, reduce transepidermal water loss, and increase skin elasticity. It has also been shown to have antioxidant properties, which may help to protect the skin from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octyldodecyl neopentanoate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available from commercial suppliers. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, it is important to note that octyldodecyl neopentanoate may have different effects depending on the specific formulation and concentration used, so careful experimentation is required to ensure accurate results.
Direcciones Futuras
There are a number of potential future directions for research on octyldodecyl neopentanoate. One area of interest is its potential use in the treatment of skin disorders, such as eczema and psoriasis. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its use in sunscreen formulations, where it may help to improve the stability and efficacy of UV filters. Finally, there is potential for octyldodecyl neopentanoate to be used in other applications, such as in the formulation of anti-aging products or as a lubricant in industrial processes. Further research is needed to explore these potential applications.
Métodos De Síntesis
Octyldodecyl neopentanoate is synthesized by the esterification of neopentanoic acid with octyldodecanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is purified by distillation or chromatography.
Aplicaciones Científicas De Investigación
Octyldodecyl neopentanoate has been extensively studied for its potential use in various applications. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of skin disorders such as eczema and psoriasis. Octyldodecyl neopentanoate has also been studied for its use in sunscreen formulations, as it can help to improve the stability and efficacy of UV filters.
Propiedades
Número CAS |
158567-66-9 |
|---|---|
Nombre del producto |
Octyldodecyl neopentanoate |
Fórmula molecular |
C25H50O2 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
2-octyldodecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-6-8-10-12-14-15-17-19-21-23(20-18-16-13-11-9-7-2)22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
Clave InChI |
PTPDZZWUOHQSLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



